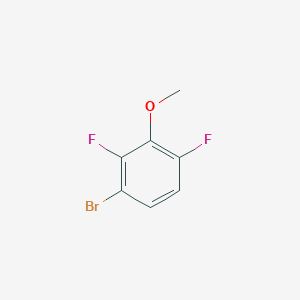

1-Bromo-2,4-difluoro-3-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZFRZJZNMBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593198 | |

| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221221-00-7 | |

| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene

CAS Number: 221221-00-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluoro-3-methoxybenzene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. While specific literature on this exact molecule is emerging, its structural motifs are prevalent in high-value applications, particularly in the fields of pharmaceutical and agrochemical development. This guide synthesizes information from analogous compounds and established chemical principles to offer insights into its synthesis, properties, reactivity, and safe handling.

Molecular Structure and Physicochemical Properties

This compound is a substituted anisole with a unique arrangement of electron-withdrawing fluorine and bromine atoms and an electron-donating methoxy group. This substitution pattern dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 221221-00-7 | [1] |

| Molecular Formula | C₇H₅BrF₂O | Inferred |

| Molecular Weight | 223.02 g/mol | Inferred |

| IUPAC Name | This compound | Inferred |

| Physical Form | Likely a solid or liquid at room temperature | Inferred from related compounds[2] |

Note: Experimentally determined physical properties for this specific compound are not widely published. Properties are inferred based on structurally similar compounds.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

A logical precursor for the synthesis of this compound is 2,4-difluoro-3-methoxyaniline. The synthesis would proceed via a Sandmeyer-type reaction, a robust and widely used method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-difluoro-3-methoxybenzene

Introduction

1-Bromo-2,4-difluoro-3-methoxybenzene, a substituted aromatic compound, presents a unique combination of functional groups that make it a molecule of interest for researchers in medicinal chemistry and materials science. Its utility as a potential building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical properties. This guide provides a comprehensive overview of the known characteristics of this compound and offers detailed, field-proven methodologies for the experimental determination of its key physical parameters.

It is critically important for researchers to distinguish this compound from its various isomers, as their physical and chemical properties can differ significantly. The correct identification, confirmed by its CAS number, is paramount to ensure the accuracy and reproducibility of experimental results.

Compound Identification and Known Properties

A crucial first step in working with any chemical is its unambiguous identification. For this compound, the following identifiers are key:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 221221-00-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1][2] |

| Physical Form | Liquid | |

| Purity | 98% | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Experimental Determination of Physical Properties

The following protocols are presented to enable researchers to accurately determine the physical properties of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of the volatility of a substance. For a pure compound, a sharp boiling point is expected.

Experimental Protocol: Capillary Method

This method is suitable for small sample volumes.

-

Sample Preparation:

-

Fill a small test tube with 1-2 mL of this compound.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.

-

-

Measurement:

-

Gently heat the heating bath.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

-

Record the temperature. Repeat the measurement for accuracy.

-

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Experimental Protocol: Pycnometer Method

This method provides a high degree of accuracy for liquid density measurements.

-

Preparation:

-

Thoroughly clean and dry a pycnometer (a specific gravity bottle).

-

Determine and record the mass of the empty, dry pycnometer.

-

-

Calibration with Water:

-

Fill the pycnometer with deionized water of a known temperature.

-

Ensure no air bubbles are trapped.

-

Weigh the filled pycnometer and record the mass.

-

Calculate the volume of the pycnometer using the known density of water at that temperature.

-

-

Measurement of Sample:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Weigh the filled pycnometer and record the mass.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to get the mass of the sample.

-

Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

-

Caption: Workflow for Density Determination.

Determination of Solubility

Solubility is a measure of the ability of a solute to dissolve in a solvent. This is a crucial parameter for drug development and reaction chemistry.

Experimental Protocol: Shake-Flask Method

This is a standard method for determining equilibrium solubility.

-

Preparation:

-

Prepare a series of vials with a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid).

-

Filter the supernatant to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

-

Calculation:

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. The methoxy protons should appear as a singlet, typically in the range of 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the methoxy group will be shifted downfield, and the carbons attached to the fluorine and bromine atoms will also show characteristic shifts and coupling patterns.

-

¹⁹F NMR: The fluorine NMR spectrum will be a valuable tool for confirming the structure, showing signals for the two non-equivalent fluorine atoms, likely with coupling to each other and to the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methoxy): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1000-1300 cm⁻¹

-

C-F stretching: ~1000-1400 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Conclusion

This guide provides a framework for understanding and determining the key physical properties of this compound. While published data for this specific compound is scarce, the detailed experimental protocols provided herein empower researchers to generate this critical information in their own laboratories. Adherence to these standardized methods will ensure the generation of high-quality, reliable data, which is essential for the advancement of research and development in any field that utilizes this promising chemical entity.

References

A Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: 1-Bromo-2,4-difluoro-3-methoxybenzene is a trifunctionalized aromatic compound that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern—featuring a synthetically tractable bromine atom, electron-withdrawing fluorine atoms, and a methoxy group—provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, outlines a robust synthetic pathway, explores its key chemical reactions, and highlights its strategic importance, particularly in the field of drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Introduction: The Strategic Advantage of Halogenated Building Blocks

In the landscape of medicinal chemistry, halogenated aromatic compounds are indispensable tools. The strategic incorporation of halogen atoms into a molecular scaffold can profoundly influence a drug candidate's biological profile. Fluorine, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.

Bromine, on the other hand, serves a dual purpose. It can act as a bioisostere for other groups and, more critically, functions as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Compounds that possess both fluorine and bromine atoms are therefore of exceptional interest.

This compound (CAS No. 221221-00-7) emerges as a premier example of such a strategic building block.[] Its trifunctionalized nature allows for precise, regioselective modifications, enabling chemists to rapidly generate libraries of novel compounds for biological screening. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment that influences both the reactivity of the bromine atom and the potential for further substitution on the aromatic ring. This guide serves as a comprehensive resource for unlocking the full synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The compound is typically a powder and is utilized primarily in pharmaceutical research and development.[2]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 221221-00-7 | [2][3] |

| Molecular Formula | C₇H₅BrF₂O | [3] |

| Molecular Weight | 223.02 g/mol | [3] |

| Appearance | Powder | [2] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

| SMILES Code | COC1=C(F)C(Br)=CC=C1F | [3] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show two distinct aromatic proton signals, likely complex multiplets due to H-F and H-H coupling, and a singlet around 3.8-4.0 ppm corresponding to the three methoxy protons.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to fluorine would show large C-F coupling constants, a characteristic feature of fluorinated aromatics.[6] The carbon attached to bromine would appear at a characteristic downfield shift.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Mechanistic Insights

A specific, peer-reviewed synthesis for this compound is not prominently documented, a common scenario for specialized building blocks. However, a logical and robust synthetic route can be designed based on well-established transformations in aromatic chemistry, such as electrophilic bromination and Sandmeyer-type reactions. A plausible pathway starting from 2,6-difluoroaniline is outlined below.

Proposed Synthetic Workflow

This multi-step synthesis prioritizes regiochemical control, leveraging the directing effects of the substituents at each stage.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the final bromination step (Step 5), adapted from standard Sandmeyer reaction procedures.

Objective: To synthesize this compound from 2,4-Difluoro-3-methoxyaniline.

Materials:

-

2,4-Difluoro-3-methoxyaniline (1.0 eq)

-

Hydrobromic acid (HBr, 48%, ~4.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,4-Difluoro-3-methoxyaniline (1.0 eq) and a solution of HBr (2.0 eq) in water.

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C. The reaction progress can be monitored using starch-iodide paper to test for excess nitrous acid.

-

-

Bromodediazotization (Sandmeyer Reaction):

-

In a separate flask, dissolve CuBr (1.2 eq) in HBr (2.0 eq) with gentle warming, then cool to 0-5°C.

-

Slowly add the cold diazonium salt solution from the previous step to the CuBr/HBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, then heat to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil/solid by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

-

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data to expected values.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, primarily the carbon-bromine bond. This position is an ideal site for introducing molecular diversity via cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycle for several cornerstone reactions in organic synthesis.[7]

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) under basic conditions provides a powerful method for forming new C-C bonds, leading to biaryl or styrenyl derivatives.[8][9] This is arguably the most common and versatile application.[10]

-

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, yields substituted alkynes.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, providing access to substituted anilines.

-

Heck Coupling: Reaction with an alkene can be used to form a new C-C bond, leading to substituted styrenes.

Caption: Major synthetic transformations of the title compound.

Applications in Drug Discovery and Development

The true value of this compound is realized when its synthetic utility is applied to the challenges of drug discovery. The scaffolds derived from this building block are of significant interest for several reasons:

-

Enhanced Pharmacokinetics: The two fluorine atoms can block sites of metabolism, increasing the half-life of a drug. They also lower the pKa of nearby basic groups and can improve membrane permeability, positively impacting the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Improved Potency: Fluorine atoms can engage in favorable hydrogen bonding and dipole-dipole interactions within a protein's binding pocket, leading to higher affinity and potency.

-

Novel Chemical Space: The unique substitution pattern provides access to novel molecular scaffolds that may not be readily accessible from other starting materials. This allows researchers to explore new areas of chemical space in the search for hits and leads.

This building block is an ideal starting point for synthesizing libraries of compounds targeting a wide range of diseases, including oncology, inflammation, and infectious diseases, where fine-tuning of molecular properties is critical for success.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogs like 1-bromo-2,4-dimethoxybenzene and 1-bromo-3,4-difluorobenzene provide a strong basis for hazard assessment.[11][12]

-

Potential Hazards: Based on analogs, the compound should be considered an irritant.

-

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[11][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13] Store at the recommended temperature of 2-8°C.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry and materials science. Its carefully arranged functional groups offer a blueprint for the efficient and controlled construction of complex molecules. The ability to leverage robust and predictable transformations, such as palladium-catalyzed cross-coupling, at the bromine position, while benefiting from the favorable physicochemical properties imparted by the fluoro and methoxy groups, makes it an exceptionally powerful asset for any research program aimed at the discovery of novel, high-value chemical entities.

References

- 2. This compound, CasNo.221221-00-7 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]

- 3. 221221-00-7|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR [m.chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-Bromo-2,4-difluoro-3-methoxybenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic profile of 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected spectroscopic data, grounded in fundamental principles and analysis of analogous structures. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with a unique arrangement of functional groups that dictates its chemical reactivity and spectroscopic properties. The interplay between the electron-withdrawing halogen substituents (Bromine and Fluorine) and the electron-donating methoxy group creates a distinct electronic environment around the benzene ring.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br"]; F8 [label="F"]; O9 [label="O"]; C10 [label="CH₃"]; F11 [label="F"]; H12 [label="H"]; H13 [label="H"];

// Positioning nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; Br7 [pos="0,2.4!"]; F8 [pos="-2.08,1.2!"]; O9 [pos="-2.08,-1.2!"]; C10 [pos="-3.12,-1.8!"]; F11 [pos="0,-2.4!"]; H12 [pos="2.08,-1.2!"]; H13 [pos="2.08,1.2!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- Br7 [label="1"]; C2 -- F8 [label="2"]; C3 -- O9 [label="3"]; O9 -- C10; C4 -- F11 [label="4"]; C5 -- H12 [label="5"]; C6 -- H13 [label="6"]; } Caption: Molecular Structure of this compound.

| Property | Value | Source |

| CAS Number | 221221-00-7 | [1] |

| Molecular Formula | C₇H₅BrF₂O | Inferred |

| Molecular Weight | 223.02 g/mol | Inferred |

Analytical Workflow: A Systematic Approach

The structural elucidation of a molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Our standard workflow ensures a comprehensive and self-validating analysis.

dot digraph "spectroscopic_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes start [label="Sample Preparation\n(e.g., in CDCl₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry (MS)\nDetermine Molecular Weight & Formula"]; ir [label="Infrared (IR) Spectroscopy\nIdentify Functional Groups"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; h_nmr [label="¹H NMR\nProton Environment & Connectivity"]; c_nmr [label="¹³C NMR\nCarbon Skeleton & Environment"]; interpretation [label="Integrated Data Interpretation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; structure [label="Structure Confirmed:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {ms, ir, nmr} [arrowhead=vee]; nmr -> {h_nmr, c_nmr} [arrowhead=vee]; {ms, ir, h_nmr, c_nmr} -> interpretation [arrowhead=vee]; interpretation -> structure [arrowhead=vee]; } Caption: Standard workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For this molecule, Electron Ionization (EI) would be a standard method.

Expected Data: The mass spectrum will exhibit a characteristic isotopic pattern for bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by 2 m/z units.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 222 | Corresponds to the molecular ion with the ⁷⁹Br isotope. |

| [M+2]⁺ | 224 | Corresponds to the molecular ion with the ⁸¹Br isotope. |

| [M-CH₃]⁺ | 207/209 | Loss of a methyl radical from the methoxy group. |

| [M-OCH₃]⁺ | 191/193 | Loss of a methoxy radical. |

| [M-Br]⁺ | 143 | Loss of the bromine radical, a common fragmentation for brominated aromatics. |

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. The spectrum is typically recorded from a sample prepared as a KBr pellet or a thin film.[2]

Expected Data & Interpretation:

-

C-H Stretching (Aromatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. Expect weak to medium bands in the 3050-3150 cm⁻¹ region.

-

C-H Stretching (Aliphatic): The methyl group (CH₃) of the methoxy substituent will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C=C Stretching (Aromatic): The benzene ring vibrations will produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact positions and intensities.

-

C-O Stretching (Aryl Ether): A strong, characteristic band for the aryl-O bond of the methoxy group is expected in the 1200-1275 cm⁻¹ region (asymmetric stretch). Another band for the O-CH₃ bond should appear around 1000-1075 cm⁻¹ (symmetric stretch).

-

C-F Stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1100-1350 cm⁻¹ . These may overlap with C-O stretches but are usually very intense.

-

C-Br Stretching: The carbon-bromine stretch is found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1075 | Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, a solution can be evaporated onto a salt plate (e.g., NaCl or KBr) to form a thin film.

-

Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Scan: The prepared sample is placed in the instrument's beam path, and the spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The presence of fluorine introduces additional complexity and provides crucial structural information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.[3][4] The interpretation of NMR spectra for fluorinated aromatics is a specialized skill, often aided by computational prediction methods.[5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the two aromatic protons and the three protons of the methoxy group. The chemical shifts and splitting patterns are highly diagnostic.

Expected Data & Interpretation:

-

Methoxy Protons (-OCH₃): This will appear as a sharp singlet, integrating to 3H. Due to the proximity of two electronegative fluorine atoms, this signal is expected to be in the range of δ 3.9-4.1 ppm .

-

Aromatic Protons (H-5 and H-6): There are two protons on the aromatic ring. Their chemical shifts are influenced by the surrounding substituents. They will appear as complex multiplets due to coupling with each other (³JHH) and with the fluorine atoms at positions 2 and 4 (JHF).

-

H-6: This proton is ortho to the bromine atom and meta to the fluorine at C-4. It is expected to appear further downfield.

-

H-5: This proton is ortho to the fluorine at C-4 and meta to the bromine atom.

-

The coupling constants are key to assignment:

-

³JHH (ortho coupling between H-5 and H-6) is typically 7-9 Hz.

-

³JHF (ortho coupling) is typically 6-10 Hz.

-

⁴JHF (meta coupling) is typically 2-4 Hz.

-

⁵JHF (para coupling) is smaller, often <1 Hz.

-

-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3.9 - 4.1 | s (singlet) | N/A |

| H-5 / H-6 | 6.8 - 7.5 | m (multiplet) | ³JHH, ³JHF, ⁴JHF |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The signals for the fluorinated carbons will be split into doublets due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz). Carbons two or three bonds away will also show smaller couplings (²JCF, ³JCF).

Expected Data & Interpretation:

-

C-F Carbons (C-2, C-4): These will be the most prominent signals, appearing as large doublets due to direct coupling with fluorine. Their chemical shifts will be significantly downfield, typically in the δ 150-165 ppm range (d, ¹JCF ≈ 250 Hz).

-

C-Br Carbon (C-1): The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect." It will also exhibit coupling to the ortho fluorine (C-2). Expected chemical shift is around δ 105-115 ppm .

-

C-O Carbon (C-3): The carbon bearing the methoxy group will be downfield due to the oxygen's deshielding effect, likely in the δ 140-150 ppm range. It will show coupling to both adjacent fluorine atoms (²JCF).

-

Aromatic CH Carbons (C-5, C-6): These carbons will appear in the typical aromatic region (δ 110-130 ppm ) and will also show coupling to the fluorine atoms.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, typically appearing around δ 56-62 ppm .

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 (C-Br) | 105 - 115 | dd | ²JCF (to F-2), ⁴JCF (to F-4) |

| C-2 (C-F) | 155 - 165 | d | ¹JCF ≈ 250 |

| C-3 (C-O) | 140 - 150 | dd | ²JCF (to F-2), ²JCF (to F-4) |

| C-4 (C-F) | 150 - 160 | d | ¹JCF ≈ 250 |

| C-5 (CH) | 110 - 120 | d | ²JCF (to F-4) |

| C-6 (CH) | 125 - 135 | d | ³JCF (to F-4) |

| -OCH₃ | 56 - 62 | s | (May show small ⁴JCF) |

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

-

¹H Spectrum Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C Spectrum Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets (or multiplets if C-F coupling is present). A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm.

Conclusion

The spectroscopic analysis of this compound presents a fascinating case study in structural elucidation. The combination of MS, IR, and multi-nuclear NMR provides a self-validating dataset that unambiguously confirms its molecular structure. The key diagnostic features are the bromine isotopic pattern in the mass spectrum, the characteristic ether and C-F stretches in the IR spectrum, and, most importantly, the complex splitting patterns in the NMR spectra arising from extensive H-F and C-F spin-spin coupling. This guide provides the foundational data and interpretive logic necessary for researchers working with this and structurally related fluorinated aromatic compounds.

References

- 1. 221221-00-7|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR Spectra of 1-Bromo-2,4-difluoro-3-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2,4-difluoro-3-methoxybenzene. Addressed to researchers, scientists, and professionals in drug development, this document delves into the intricacies of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this complex substituted benzene derivative. In the absence of publicly available, experimentally verified spectra for this specific compound, this guide leverages high-quality NMR prediction software and comparative analysis with structurally similar molecules to present a robust interpretation of the expected spectral features. This guide is intended to serve as a valuable resource for the structural elucidation and quality control of this compound and related fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a highly substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable building block in medicinal chemistry and materials science. The interplay of the electron-withdrawing bromine and fluorine atoms with the electron-donating methoxy group creates a distinct electronic environment on the benzene ring, influencing its reactivity and physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple spectroscopic handles to probe the molecular structure in detail. This guide will provide a detailed theoretical analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, focusing on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

Methodology: NMR Data Generation and Analysis

Due to the current lack of publicly accessible, experimentally-derived NMR spectra for this compound, the data presented in this guide are based on computational predictions. The ¹H, ¹³C, and ¹⁹F NMR spectra were predicted using advanced algorithms that take into account the effects of the various substituents on the chemical shifts and coupling constants.[1][2] These predictions are supplemented with experimental data from structurally analogous compounds to provide a more complete and reliable analysis.

General Principles of NMR Spectroscopy in Fluorinated Aromatics

The interpretation of the NMR spectra of fluorinated aromatic compounds is governed by several key principles:

-

Chemical Shifts: The electron-withdrawing nature of fluorine atoms generally leads to a deshielding of nearby nuclei, resulting in downfield chemical shifts (higher ppm values). Conversely, the methoxy group is electron-donating, causing shielding and upfield shifts (lower ppm values).

-

Spin-Spin Coupling: The presence of the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) results in complex spin-spin coupling patterns. Couplings between ¹⁹F and ¹H (ⁿJHF) and between ¹⁹F and ¹³C (ⁿJCF) are readily observed and provide valuable information about the through-bond connectivity. The magnitude of these coupling constants is dependent on the number of intervening bonds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one signal for the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.20 - 7.40 | ddd | ³JHH ≈ 8-9, ⁴JHF ≈ 6-8, ⁵JHF ≈ 2-3 |

| H-6 | 6.90 - 7.10 | ddd | ³JHH ≈ 8-9, ³JHF ≈ 9-11, ⁴JHF ≈ 1-2 |

| OCH₃ | 3.80 - 4.00 | s | - |

In-depth Analysis:

-

H-5: This proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent bromine atom and the fluorine at position 4. The signal is predicted to be a doublet of doublets of doublets (ddd) due to coupling with H-6 (³JHH), the fluorine at C-4 (⁴JHF), and the fluorine at C-2 (⁵JHF).

-

H-6: This proton is expected to be upfield relative to H-5. Its signal is also predicted to be a doublet of doublets of doublets (ddd) due to coupling with H-5 (³JHH), the fluorine at C-4 (³JHF), and the fluorine at C-2 (⁴JHF).

-

OCH₃: The methoxy protons are expected to appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), and other carbons will show smaller couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 110 - 115 | dd | ²JCF ≈ 20-25, ⁴JCF ≈ 3-5 |

| C-2 | 155 - 160 | dd | ¹JCF ≈ 240-260, ²JCF ≈ 15-20 |

| C-3 | 140 - 145 | dd | ²JCF ≈ 10-15, ³JCF ≈ 5-8 |

| C-4 | 158 - 163 | dd | ¹JCF ≈ 250-270, ²JCF ≈ 12-18 |

| C-5 | 125 - 130 | dd | ³JCF ≈ 3-5, ⁴JCF ≈ 1-3 |

| C-6 | 115 - 120 | dd | ²JCF ≈ 20-25, ³JCF ≈ 4-6 |

| OCH₃ | 55 - 60 | q | ¹JCH ≈ 145 |

In-depth Analysis:

-

C-2 and C-4: These carbons are directly bonded to fluorine atoms and are therefore expected to show very large one-bond coupling constants (¹JCF), which are typically in the range of 240-270 Hz. They will also exhibit smaller two-bond couplings to the other fluorine atom.

-

C-1, C-3, C-5, C-6: These carbons will show smaller couplings to the fluorine atoms depending on the number of bonds separating them. These through-bond couplings provide crucial information for assigning the signals.

-

OCH₃: The methoxy carbon will appear as a quartet in the proton-coupled spectrum due to coupling with the three methyl protons.

Predicted ¹⁹F NMR Spectral Analysis

The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals, each appearing as a doublet due to fluorine-fluorine coupling (³JFF).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -110 to -130 | d | ³JFF ≈ 15-25 |

| F-4 | -100 to -120 | d | ³JFF ≈ 15-25 |

In-depth Analysis:

-

The chemical shifts of the fluorine atoms are influenced by the other substituents on the ring. The fluorine at C-2 is ortho to both the bromine and methoxy groups, while the fluorine at C-4 is para to the bromine and ortho to the methoxy group. These different electronic environments will lead to distinct chemical shifts.

-

The two fluorine signals will be split into doublets due to a three-bond coupling (³JFF) between them. The magnitude of this coupling is typically in the range of 15-25 Hz for ortho-difluorobenzenes.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is free from impurities.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To ensure good spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that can degrade the magnetic field homogeneity.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample.

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Structural Elucidation Pathway

The combined analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra provides a self-validating system for the structural confirmation of this compound.

Caption: Logical flow for structure elucidation using multinuclear NMR data.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The presented data and interpretations, based on established NMR principles and comparisons with analogous structures, offer a solid foundation for researchers working with this compound. The complex splitting patterns arising from ¹H-¹⁹F, ¹³C-¹⁹F, and ¹⁹F-¹⁹F couplings serve as a powerful diagnostic tool for unambiguous structure confirmation. It is our hope that this guide will facilitate the synthesis, characterization, and application of this and other novel fluorinated molecules.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-2,4-difluoro-3-methoxybenzene

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-Bromo-2,4-difluoro-3-methoxybenzene (C₇H₅BrF₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and causal mechanisms that dictate the compound's fragmentation. We will explore the theoretical basis for its mass spectrum, predict its fragmentation pathways under Electron Ionization (EI), provide a validated experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and interpret the resulting data. This guide is grounded in authoritative references to ensure scientific integrity and provides actionable insights for the structural elucidation of this and similar halogenated aromatic compounds.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, two fluorine atoms, and a methoxy group on a benzene ring—imparts unique chemical properties. For synthetic chemists, confirming the successful synthesis and purity of this molecule is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering definitive confirmation of molecular weight and a detailed structural fingerprint through fragmentation analysis.[1]

This guide focuses on Electron Ionization (EI) mass spectrometry, a hard ionization technique that provides rich, reproducible fragmentation patterns ideal for structural elucidation of organic compounds with molecular weights below 600 amu.[2] Understanding these patterns is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and reaction monitoring.

Molecular Structure and Isotopic Profile: The Foundational Data

Before any analysis, a thorough understanding of the molecule's fundamental properties is essential.

-

Molecular Formula: C₇H₅BrF₂O

-

Molecular Weight (Monoisotopic): 225.9487 g/mol

-

Key Feature: The presence of bromine is the most significant feature for mass spectrometric identification. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (specifically, 50.69% ⁷⁹Br and 49.31% ⁸¹Br).[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity. This doublet is a highly reliable indicator for the presence of a single bromine atom in an ion.[3][4]

Ionization and Fragmentation: Deconstructing the Molecule

Upon entering the ion source of a mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV).[5] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[5] This molecular ion is energetically unstable and rapidly undergoes fragmentation to form more stable ions.[5] The fragmentation pathways are not random; they are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

For this compound, the following fragmentation pathways are predicted to be most significant:

-

Loss of a Methyl Radical (•CH₃): Aryl ethers commonly undergo cleavage of the methyl group from the methoxy substituent.[6] This results in the formation of a stable phenoxy-type cation. This is often a primary and highly favorable fragmentation step.

-

Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and susceptible to cleavage. Loss of the bromine radical leads to the formation of a difluoro-methoxy-phenyl cation.

-

Loss of Formaldehyde (CH₂O): A common fragmentation pathway for anisole derivatives involves the rearrangement and loss of neutral formaldehyde from the [M-CH₃]⁺ ion.[7]

-

Loss of Carbon Monoxide (CO): Following the loss of the methyl group, the resulting ion can expel a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures.[6]

Predicted Fragmentation Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 226 / 228 | [C₇H₅⁷⁹BrF₂O]⁺• / [C₇H₅⁸¹BrF₂O]⁺• | - | Molecular Ion (M⁺•) . The characteristic 1:1 isotopic pattern is the primary identifier. |

| 211 / 213 | [C₆H₂⁷⁹BrF₂O]⁺ / [C₆H₂⁸¹BrF₂O]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. Expected to be a major peak. |

| 183 / 185 | [C₅H₂⁷⁹BrF₂]⁺ / [C₅H₂⁸¹BrF₂]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion. |

| 147 | [C₇H₅F₂O]⁺ | •Br | Loss of the bromine radical. This fragment will not have the M+2 peak. |

| 117 | [C₆H₂F₂]⁺ | •Br, •OCH₃ | Loss of bromine followed by the methoxy radical. |

Visualizing the Fragmentation Pathway

The logical flow of molecular breakdown can be visualized to better understand the relationships between the fragment ions.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: A Validated GC-MS Workflow

The following protocol describes a self-validating system for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The causality for each parameter is explained to ensure robust and reproducible results.

Sample Preparation

-

Solvent Selection: Use a high-purity, volatile organic solvent such as Dichloromethane or Ethyl Acetate. These solvents are compatible with standard GC columns and will not interfere with the analysis.[8]

-

Concentration: Prepare a dilute solution of the sample at approximately 10-20 µg/mL. This concentration is optimal to achieve a good signal-to-noise ratio without overloading the GC column or saturating the detector.[8]

-

Vialing: Transfer the solution to a 1.5 mL glass autosampler vial. Avoid plastic containers, as plasticizers can leach into the solvent and appear as contaminants in the analysis.[8]

-

Blank Run: Before running the sample, inject a vial containing only the solvent (a "solvent blank"). This is a critical validation step to ensure that the system (vial, solvent, syringe, injector, column) is clean and free of interfering contaminants.

GC-MS Instrumentation and Parameters

The choice of parameters is dictated by the need to achieve good chromatographic separation of the analyte from any impurities and to generate a clean, interpretable mass spectrum.

| Parameter | Setting | Justification (Causality) |

| GC Column | HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm | This low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of non-polar to moderately polar aromatic compounds.[9][10] |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. A constant flow rate of 1.0-1.2 mL/min is standard for this column dimension.[10] |

| Injection Volume | 1 µL | Standard volume to prevent column overloading while providing sufficient analyte for detection. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation.[11] |

| Split Ratio | 20:1 | A split injection is used for concentrated samples to prevent overloading. The ratio can be adjusted (e.g., to 10:1 or splitless for trace analysis) based on sample concentration.[11] |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time for aromatic compounds. The final hold ensures that any less volatile components are eluted from the column.[10][11] |

| MS Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase and promote efficient ionization without causing thermal decomposition within the source.[10] |

| MS Quadrupole Temp. | 150 °C | Standard temperature to ensure stable operation of the mass filter.[10] |

| Ionization Mode | Electron Ionization (EI) | As discussed, EI at 70 eV provides reproducible, library-searchable fragmentation patterns.[1][12] |

| Mass Range | m/z 40-350 | This range will capture all relevant fragments, from small organic ions to the molecular ion cluster, while avoiding the detection of low-mass background ions like N₂ and O₂.[10] |

Experimental Workflow Visualization

Caption: A comprehensive workflow for the GC-MS analysis of this compound.

Data Interpretation: Synthesizing the Evidence

A successful analysis will yield a total ion chromatogram (TIC) showing a sharp, symmetric peak at a specific retention time for the target compound. The mass spectrum corresponding to this peak should be extracted and examined.

-

Locate the Molecular Ion: The first and most crucial step is to identify the molecular ion cluster. Look for a pair of peaks at m/z 226 and 228 with nearly equal intensity. Their presence confirms the molecular weight and the presence of a single bromine atom. Aromatic systems generally produce a relatively stable molecular ion, so this peak should be clearly visible.[3]

-

Identify the Base Peak: The most intense peak in the spectrum is the base peak. For this compound, the base peak is likely to be the [M-CH₃]⁺ fragment at m/z 211/213, as the loss of a methyl radical from the methoxy group often leads to a very stable cation.

-

Correlate Key Fragments: Systematically identify the other predicted fragments from the table in Section 3. Look for the loss of bromine (a peak at m/z 147) and the subsequent loss of CO from the [M-CH₃]⁺ fragment (peaks at m/z 183/185). The presence of these fragments provides interlocking evidence that validates the proposed structure.

-

Rule out Illogical Losses: The absence of certain fragments can also be informative. For example, there should not be significant peaks corresponding to losses of 4 to 14 mass units from the molecular ion, as these are considered "illogical losses" in mass spectrometry.[13]

By following this structured approach—predicting the fragmentation, acquiring data with a validated protocol, and interpreting the results against the theoretical framework—a scientist can confidently confirm the identity and structure of this compound.

References

- 1. rroij.com [rroij.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. emerypharma.com [emerypharma.com]

- 13. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Purity and Characterization of 1-Bromo-2,4-difluoro-3-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7).[1] As a key building block in the development of novel pharmaceutical and agrochemical agents, ensuring the purity and thorough characterization of this compound is of paramount importance. This document outlines a plausible synthetic route, detailed purification protocols, and a suite of analytical methodologies for comprehensive quality control. Leveraging data from analogous compounds and established chemical principles, this guide offers field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group, allows for a wide range of subsequent chemical modifications. The compound is commercially available as a liquid with a purity of approximately 98%.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 221221-00-7 | [1][2] |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.02 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Purity | ~98% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| InChI Key | RXNZFRZJZNMBBJ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could involve the methoxylation of a suitable brominated and fluorinated phenol precursor. The synthesis of such precursors often involves multi-step processes including nitration, reduction, halogenation, and diazotization reactions.

Disclaimer: The following synthetic protocol is a scientifically informed prediction based on established organic chemistry principles and synthesis of analogous compounds. It has not been experimentally validated for this specific target molecule and should be adapted and optimized by qualified personnel.

Step 1: Nitration of 2,4-Difluorobromobenzene

The starting material, 1-bromo-2,4-difluorobenzene, can undergo electrophilic nitration to introduce a nitro group. The directing effects of the halogens will influence the position of nitration.

Step 2: Reduction of the Nitro Group

The resulting nitro-intermediate is then reduced to an aniline derivative.

Step 3: Diazotization and Hydroxylation

The aniline is converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Step 4: Methylation of the Phenol

The final step involves the methylation of the hydroxyl group to yield the target compound, this compound, via a Williamson ether synthesis.[3]

Caption: Proposed synthetic pathway for this compound.

Purification Protocol

Given that the final product is a liquid, purification would typically be achieved through vacuum distillation. Column chromatography could also be employed for high-purity requirements.

Step-by-Step Vacuum Distillation Protocol:

-

Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Crude Product Transfer: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fractions that distill over at the expected boiling point under the applied vacuum. The boiling point will need to be determined empirically or estimated based on the boiling points of similar compounds.

-

Purity Check: Analyze the collected fractions by GC-MS or HPLC to assess purity.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a combination of these NMR experiments is necessary.

Predicted NMR Data:

Note: The following chemical shifts and coupling constants are predictions based on empirical data for similar structures and computational models. Actual experimental values may vary.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J in Hz) |

| ¹H | ||

| -OCH₃ | 3.9 - 4.1 | s |

| Ar-H | 6.8 - 7.2 | m |

| ¹³C | ||

| -OCH₃ | 56 - 62 | q |

| Ar-C (quaternary and CH) | 100 - 160 | m (with C-F couplings) |

| ¹⁹F | ||

| Ar-F | -110 to -140 | m |

Rationale for Predictions:

-

¹H NMR: The methoxy protons are expected to appear as a singlet in the typical downfield region for ethers. The aromatic protons will exhibit complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: The methoxy carbon will be a quartet. The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms.

-

¹⁹F NMR: The two fluorine atoms are chemically non-equivalent and will therefore show two distinct multiplets, coupled to each other and to the aromatic protons.[4]

NMR Experimental Protocol:

-

Sample Preparation: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for assessing the purity of volatile and semi-volatile organic compounds and for identifying impurities.

Predicted GC-MS Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways for halogenated anisoles typically involve:

-

Loss of a methyl radical (•CH₃) from the molecular ion.

-

Loss of a bromine radical (•Br).

-

Loss of formaldehyde (CH₂O).

-

Cleavage of the aromatic ring.

GC-MS Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a standard method for quantifying the purity of aromatic compounds.

HPLC Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) and dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

Data Interpretation and Impurity Profiling

Purity Calculation:

The purity of this compound can be determined from the HPLC chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.

Impurity Identification:

Potential impurities could arise from starting materials, by-products of the synthesis (e.g., isomers, over- or under-halogenated species), or degradation products. GC-MS is particularly useful for the tentative identification of these impurities based on their mass spectra.

Caption: Integrated workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. While direct experimental data for this specific compound is limited in the public domain, the protocols and predicted data presented herein are based on sound scientific principles and data from closely related analogs. By following these guidelines, researchers and drug development professionals can confidently handle and assess the quality of this important chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.

References

- 1. 221221-00-7|this compound|BLD Pharm [bldpharm.com]

- 2. Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anisole - Wikipedia [en.wikipedia.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 1-Bromo-2,4-difluoro-3-methoxybenzene in Modern Synthetic Chemistry: A Technical Guide for Researchers

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Among the vast array of fluorinated building blocks, polysubstituted benzene rings offer a rigid framework for the precise spatial arrangement of functional groups. This guide provides an in-depth technical overview of 1-Bromo-2,4-difluoro-3-methoxybenzene , a versatile synthetic intermediate, for researchers, scientists, and professionals in drug development. This document will delve into its chemical identity, commercial availability, key synthetic applications, and practical considerations for its use in the laboratory.

Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing fluorine atoms, a bromine handle for cross-coupling reactions, and an electron-donating methoxy group. This substitution pattern imparts specific reactivity and conformational properties to the molecule.

Chemical Structure:

CAS Number: 221221-00-7[1]

Molecular Formula: C₇H₅BrF₂O

Molecular Weight: 223.02 g/mol

It is important to distinguish this compound from its isomer, 1-Bromo-3,4-difluoro-2-methoxybenzene , which is assigned the CAS Number 888318-22-7 . While possessing the same molecular formula, the different substitution pattern of the isomer can lead to distinct reactivity and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 221221-00-7 | BLDpharm[1] |

| Molecular Formula | C₇H₅BrF₂O | BLDpharm[1] |

| Molecular Weight | 223.02 | BLDpharm[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |

Commercial Availability and Procurement

This compound (CAS: 221221-00-7) is available from a number of specialized chemical suppliers. Researchers should always verify the CAS number and request a certificate of analysis to confirm the identity and purity of the supplied material. The isomeric purity is a critical parameter, as the presence of other isomers can complicate reaction outcomes and subsequent purification steps.

Table 2: Prominent Commercial Suppliers of this compound (CAS: 221221-00-7)

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | 98% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g |

| BLDpharm | ≥95% | Gram to multi-gram scale |

| Apollo Scientific | Inquire for details | Inquire for details |

| Angene International | Inquire for details | Inquire for details |

For its isomer, 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS: 888318-22-7), suppliers such as Synquest Labs and ChemScene are notable sources.

Synthetic Utility and Strategic Applications

The synthetic value of this compound lies in its capacity to serve as a scaffold for the introduction of molecular complexity through a variety of chemical transformations. The bromine atom is the primary reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The electronic nature of the ring, influenced by the two fluorine atoms and the methoxy group, can affect the kinetics and efficiency of these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate complex biaryl structures, which are prevalent in many pharmaceutical agents.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol and should be optimized for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). The choice of ligand and palladium source can be critical and may require screening for optimal results.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The reaction progress should be monitored by a suitable technique such as TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. Reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable base can yield novel 2,4-difluoro-3-methoxyaniline derivatives. These products can be valuable intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.

Conceptual Pathway for Buchwald-Hartwig Amination:

Caption: Key components for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Disclaimer: This is a generalized protocol and should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq). The vessel is then evacuated and backfilled with an inert gas.

-

Reagent Addition: Add this compound (1.0 eq), the amine (1.1-1.3 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: The mixture is heated, typically between 80 and 120 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up: After cooling to ambient temperature, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine.

-

Purification: The organic phase is dried, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the desired N-arylated product.

Other Potential Transformations